REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[O:4][NH2:5].Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13]>N1C=CC=CC=1.ClCCl>[C:15]1([O:14][C:12](=[O:13])[NH:5][O:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=2[Cl:1])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(ON)C=CC=C1Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a temperature of from -10° to 25° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, and 300 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thereby obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(NOC1=C(C(=CC=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |